[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol
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Overview
Description
[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol: is a heterocyclic compound that features a pyridine ring fused to a triazole ring with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole ring. The final step involves the reduction of the formyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]formaldehyde, [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]carboxylic acid
Reduction: [5-(Piperidin-2-yl)-1H-1,2,4-triazol-3-yl]methanol
Substitution: Various substituted triazole derivatives
Scientific Research Applications
[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol: can be compared with other similar compounds such as:
[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]formaldehyde: Similar structure but with a formyl group instead of a methanol group.
[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]carboxylic acid: Contains a carboxyl group, offering different reactivity and applications.
[5-(Piperidin-2-yl)-1H-1,2,4-triazol-3-yl]methanol: Reduced pyridine ring, leading to different biological activity.
The uniqueness of This compound
Properties
IUPAC Name |
(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-5-7-10-8(12-11-7)6-3-1-2-4-9-6/h1-4,13H,5H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXGXXJZIBBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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